

Crystal Structure Analysis of 2,3-Diphenylquinoxaline: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Diphenylquinoxalin-6(4h)-one

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the crystal structure analysis of 2,3-diphenylquinoxaline. While crystallographic data for **2,3-Diphenylquinoxalin-6(4H)-one** is not publicly available, this document serves as a detailed model for the analytical workflow and data presentation required for the characterization of this class of compounds. This guide includes detailed experimental protocols for synthesis and crystallization, a thorough presentation of crystallographic data, and a discussion of the potential biological significance of quinoxaline derivatives, including a representative signaling pathway.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.^[1] The therapeutic potential of these compounds is often intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Therefore, single-crystal X-ray diffraction analysis is a critical tool for elucidating the precise molecular geometry and intermolecular interactions that govern their pharmacological properties.

This guide focuses on the crystal structure of 2,3-diphenylquinoxaline as a well-characterized exemplar of this family. The structural insights gleaned from this parent compound provide a

foundational understanding for the structure-activity relationship (SAR) studies of more complex derivatives like **2,3-Diphenylquinoxalin-6(4H)-one**.

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of 2,3-diphenylquinoxaline.

2.1. Synthesis of 2,3-Diphenylquinoxaline

A common and efficient method for the synthesis of 2,3-diphenylquinoxaline is the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound.[\[2\]](#)

- Materials:

- o-Phenylenediamine (1.1 g, 0.01 mol)
- Benzil (2.1 g, 0.01 mol)
- Rectified spirit (Ethanol) (16 mL)

- Procedure:

- Dissolve 2.1 g of benzil in 8 mL of warm rectified spirit in a 100 mL round-bottom flask.[\[3\]](#)
- In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.[\[4\]](#)
- Add the o-phenylenediamine solution to the benzil solution.
- Reflux the mixture for 1 hour on a boiling water bath.[\[3\]](#)
- After reflux, add water to the mixture until a slight cloudiness persists.
- Cool the mixture in an ice bath to facilitate the crystallization of the crude product.
- Filter the crude product using a Buchner funnel and wash with cold water.
- Purify the crude product by recrystallization from ethanol to obtain crystalline 2,3-diphenylquinoxaline.[\[5\]](#)

2.2. Single-Crystal Growth

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified 2,3-diphenylquinoxaline in an appropriate solvent system, such as ethanol or a mixture of ethanol and water.

2.3. X-ray Diffraction Data Collection and Structure Refinement

The collection and refinement of X-ray diffraction data are crucial for determining the crystal structure.

- **Instrumentation:** A single-crystal X-ray diffractometer equipped with a suitable radiation source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) is used.[6]
- **Data Collection:**
 - A suitable single crystal is mounted on a goniometer head.[6]
 - The crystal is cooled to a stable temperature (e.g., 293 K) to minimize thermal vibrations.
 - Diffraction data are collected over a range of angles by rotating the crystal in the X-ray beam.[6]
- **Structure Solution and Refinement:**
 - The collected diffraction data are processed to determine the unit cell parameters and space group.
 - The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 .
 - All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data for 2,3-Diphenylquinoxaline

The crystallographic data for 2,3-diphenylquinoxaline has been reported and is summarized in the tables below.[7]

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical formula	C ₂₀ H ₁₄ N ₂
Formula weight	282.34
Crystal system	Monoclinic
Space group	P2 ₁ /n
a (Å)	6.0325(3)
b (Å)	10.9516(6)
c (Å)	22.5985(13)
α (°)	90
β (°)	95.107(2)
γ (°)	90
Volume (Å ³)	1487.8(1)
Z	4
Calculated density (g/cm ³)	1.259
Absorption coefficient (mm ⁻¹)	0.074
F(000)	592

Table 2: Selected Bond Lengths (Å)

Atom 1	Atom 2	Length (Å)
N(1)	C(1)	1.335(2)
N(1)	C(8)	1.385(2)
N(2)	C(2)	1.336(2)
N(2)	C(3)	1.386(2)
C(1)	C(2)	1.481(2)
C(1)	C(15)	1.492(2)
C(2)	C(9)	1.494(2)

Table 3: Selected Bond Angles (°)

Atom 1	Atom 2	Atom 3	Angle (°)
C(1)	N(1)	C(8)	117.2(1)
C(2)	N(2)	C(3)	117.3(1)
N(1)	C(1)	C(2)	119.8(1)
N(1)	C(1)	C(15)	117.8(1)
C(2)	C(1)	C(15)	122.4(1)
N(2)	C(2)	C(1)	119.7(1)
N(2)	C(2)	C(9)	117.5(1)
C(1)	C(2)	C(9)	122.8(1)

Table 4: Selected Torsion Angles (°)

Atom 1	Atom 2	Atom 3	Atom 4	Angle (°)
N(1)	C(1)	C(15)	C(16)	-143.1(2)
C(2)	C(1)	C(15)	C(20)	-126.7(2)
N(2)	C(2)	C(9)	C(10)	53.3(2)
C(1)	C(2)	C(9)	C(14)	36.9(2)

Molecular and Crystal Structure

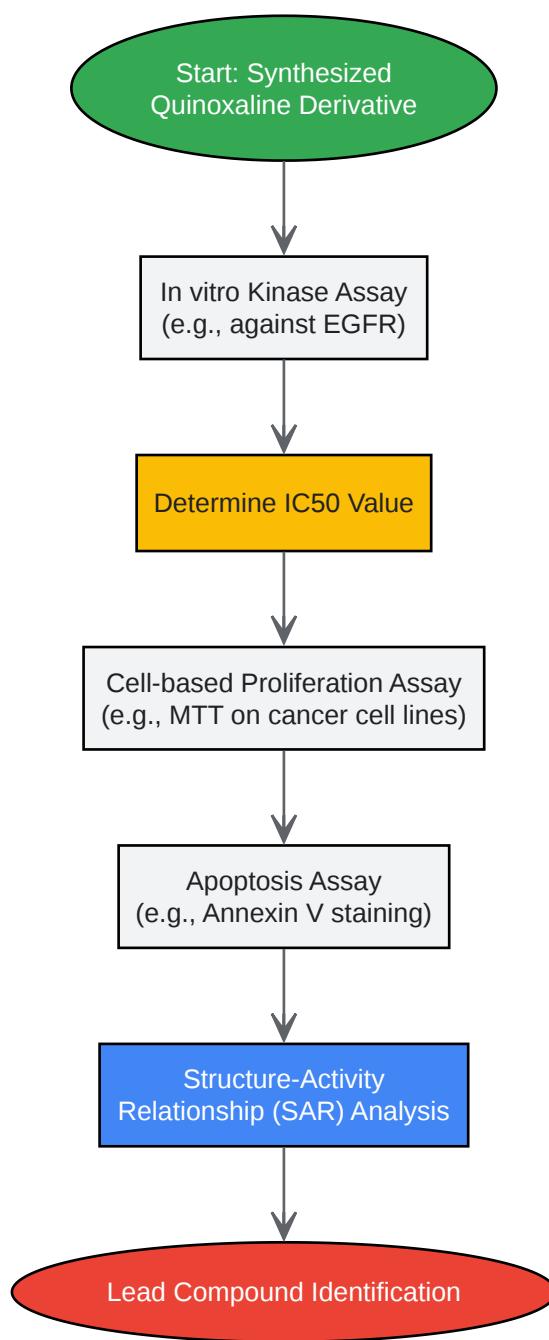
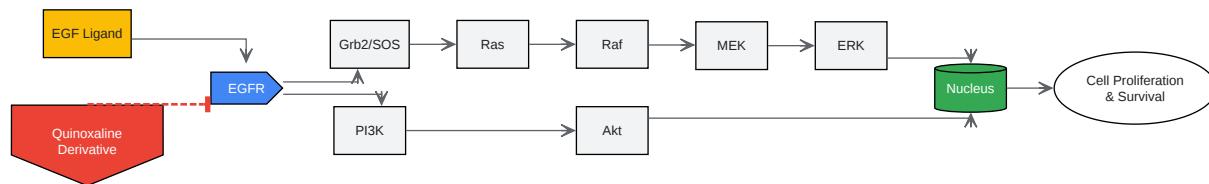
The crystal structure of 2,3-diphenylquinoxaline reveals a non-planar molecule. The two phenyl rings are twisted with respect to the quinoxaline moiety, with torsion angles of approximately 36.9° and 53.3°.^[7] This twisted conformation is a result of steric hindrance between the phenyl groups and the quinoxaline core. The packing of the molecules in the crystal lattice is primarily governed by van der Waals interactions.

Biological Significance and Signaling Pathways

Quinoxaline derivatives have been extensively studied for their anticancer properties, often acting as inhibitors of protein kinases.^{[8][9]} A key target for many anticancer drugs is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.^[10] The inhibition of the EGFR signaling pathway is a validated strategy in cancer therapy.

Hypothetical Signaling Pathway Inhibition by a Quinoxaline Derivative

The following diagram illustrates a simplified EGFR signaling pathway and the potential point of inhibition by a quinoxaline derivative.



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